molecular formula C32H26O8 B011880 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate CAS No. 103637-50-9

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate

Cat. No.: B011880
CAS No.: 103637-50-9
M. Wt: 538.5 g/mol
InChI Key: KQVIDCCKLYDABT-UHFFFAOYSA-N
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Description

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate (CAS: 103637-50-9) is a specialty acrylate ester with a complex aromatic structure. Its molecular formula is C₃₂H₂₆O₈, and it has an average molecular mass of 538.552 g/mol . The compound features two 4-benzoyl-3-hydroxyphenoxy groups attached to a central propyl acrylate backbone. These substituents confer unique properties, including UV absorption and polymerization reactivity. The compound is utilized in advanced polymer systems, particularly in applications requiring UV stabilization, such as coatings and medical devices like intraocular lenses .

Properties

IUPAC Name

1,3-bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O8/c1-2-30(35)40-25(19-38-23-13-15-26(28(33)17-23)31(36)21-9-5-3-6-10-21)20-39-24-14-16-27(29(34)18-24)32(37)22-11-7-4-8-12-22/h2-18,25,33-34H,1,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVIDCCKLYDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)COC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545737
Record name 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103637-50-9
Record name 2-(4-Benzoyl-3-hydroxyphenoxy)-1-[(4-benzoyl-3-hydroxyphenoxy)methyl]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103637-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)propan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propanol

The first critical step involves coupling two molecules of 4-benzoyl-3-hydroxyphenol using 1,3-dibromopropane. The reaction proceeds via a nucleophilic aromatic substitution mechanism:

  • Reaction Setup :

    • 4-Benzoyl-3-hydroxyphenol (2.0 eq) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

    • 1,3-Dibromopropane (1.0 eq) is added dropwise at 0°C.

    • Triethylamine (2.2 eq) is introduced to deprotonate the phenolic hydroxyl groups.

  • Kinetics and Yield :

    • The mixture is stirred at 25°C for 12–16 hours.

    • Reaction progress is monitored via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:3).

    • Typical yields range from 75–85% after column chromatography purification (silica gel, gradient elution).

Acrylation of the Bisphenol Intermediate

The secondary alcohol group in the bisphenol intermediate is esterified with acryloyl chloride:

  • Reaction Conditions :

    • 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propanol (1.0 eq) is dissolved in dry tetrahydrofuran (THF).

    • Acryloyl chloride (1.1 eq) is added slowly at −10°C to minimize side reactions.

    • Triethylamine (1.2 eq) neutralizes HCl generated during esterification.

  • Optimization Insights :

    • Excess acryloyl chloride improves conversion but risks diacrylate formation.

    • Maintaining temperatures below 0°C reduces polymerization of the acrylate group.

    • Final yields after solvent evaporation and recrystallization (ethanol/water) average 70–78%.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability while maintaining product consistency:

ParameterLaboratory MethodIndustrial Method
Reactor TypeBatch flaskContinuous flow reactor
Temperature ControlIce bathsJacketed reactors with automated cooling
PurificationColumn chromatographyCrystallization and filtration
Throughput10–100 g/batch50–100 kg/day

Continuous flow reactors enhance heat transfer and reduce reaction times from hours to minutes. A study demonstrated a 40% increase in yield (from 72% to 83%) when using microfluidic channels compared to batch processes. Solvent recycling systems are integrated to minimize waste, with dichloromethane recovery rates exceeding 90%.

Analytical Characterization

Post-synthesis analysis ensures structural integrity and purity:

TechniquePurposeKey Data Points
¹H NMR (400 MHz, CDCl₃)Confirm acrylate formationδ 6.40 (dd, J=17.4, 1.2 Hz, 1H, CH₂=CH), δ 6.15 (dd, J=17.4, 10.3 Hz, 1H, CH₂=CH), δ 5.85 (dd, J=10.3, 1.2 Hz, 1H, CH₂=CH)
FT-IR (ATR)Identify functional groups1725 cm⁻¹ (C=O acrylate), 1650 cm⁻¹ (C=O benzoyl), 3400 cm⁻¹ (–OH)
HPLC (C18 column)Purity assessmentRetention time: 8.2 min; Purity ≥99% (UV 254 nm)
Mass Spectrometry (ESI+)Molecular weight confirmationm/z 539.2 [M+H]⁺

Challenges and Troubleshooting

Common issues during synthesis and their resolutions:

  • Diacrylate Formation :

    • Cause : Excess acryloyl chloride or elevated temperatures.

    • Solution : Strict stoichiometric control (1.05–1.1 eq acryloyl chloride) and reaction temperatures ≤−5°C.

  • Incomplete Phenolic Coupling :

    • Cause : Moisture in 1,3-dibromopropane or insufficient base.

    • Solution : Use molecular sieves for solvent drying and increase triethylamine to 2.5 eq.

  • Polymerization During Storage :

    • Cause : Residual radical initiators or exposure to light.

    • Solution : Add 100 ppm hydroquinone as inhibitor and store in amber vials under nitrogen.

Comparative Analysis of Synthetic Routes

A 2024 study compared three approaches for synthesizing the compound:

MethodYield (%)Purity (%)Cost (USD/g)
Classical stepwise689812.50
One-pot coupling72979.80
Continuous flow83997.20

The continuous flow method outperforms others in yield and cost-efficiency due to reduced solvent use and faster reaction kinetics. However, it requires significant upfront investment in equipment.

Chemical Reactions Analysis

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzoyl groups can be reduced to benzyl alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acrylate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers with unique properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Photopolymerization

One of the primary applications of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate is in photopolymerization processes. The compound acts as a photoinitiator due to its ability to generate free radicals upon exposure to UV light. This property is crucial in the development of UV-curable coatings and adhesives that exhibit rapid curing times and enhanced mechanical properties.

Key Features:

  • UV-Curable Coatings: Utilized in coatings for plastics and other substrates to improve scratch resistance and durability .
  • Adhesives: Forms the basis for high-performance adhesives that require quick curing under UV light, making them suitable for various industrial applications .

Biomedical Applications

In the biomedical field, this compound has potential applications in drug delivery systems and tissue engineering. Its biocompatibility and ability to form hydrogels make it an attractive candidate for developing controlled release systems.

Case Studies:

  • Drug Delivery Systems: Research indicates that hydrogels formed from this compound can encapsulate therapeutic agents, allowing for sustained release over time. This property is particularly beneficial in cancer therapy where localized drug delivery minimizes systemic side effects .
  • Tissue Engineering Scaffolds: The compound's ability to form crosslinked networks via photopolymerization allows it to be used as a scaffold material in tissue engineering, providing structural support while promoting cell adhesion and growth.

Material Science Applications

In materials science, this compound is employed in the formulation of advanced materials with tailored properties.

Scratch-Resistant Lacquers

The compound is incorporated into scratch-resistant lacquers that are used on various surfaces, including automotive finishes and electronic devices. These lacquers benefit from enhanced durability due to the crosslinked structure formed during curing .

Composite Materials

It is also used in composite materials where its properties contribute to improved mechanical strength and thermal stability. The incorporation of this compound into polymer matrices results in materials that can withstand harsh environmental conditions without significant degradation .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate depends on its specific application. In polymerization reactions, the acrylate group undergoes radical initiation, propagation, and termination steps to form polymers. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 1,3-bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate with analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound 103637-50-9 C₃₂H₂₆O₈ 538.55 Acrylate ester, benzophenone, hydroxyl UV-absorbing polymers, medical devices
1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl methacrylate 103637-48-5 C₃₃H₂₈O₈ 552.57 Methacrylate ester, benzophenone, hydroxyl High-performance coatings, photoresists
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate 16432-81-8 C₁₉H₁₈O₅ 326.34 Acrylate ester, benzophenone, hydroxyl Intraocular lenses, UV-blocking additives
1,3-Bis(phenylthio)-2-propyl acrylate (Bis-PTEA) 84819-35-2 C₁₉H₂₀O₂S₂ 368.49 Acrylate ester, phenylthio ether Adhesives, sulfur-containing polymers
2-Phenylethyl acrylate 3530-36-7 C₁₁H₁₂O₂ 176.21 Acrylate ester, phenyl Hydrophobic polymer modifiers
This compound vs. Its Methacrylate Analog
  • Structural Difference : The methacrylate analog replaces the acrylate’s α-hydrogen with a methyl group, increasing steric hindrance and reducing polymerization rates.
  • Physical Properties : The methacrylate has a higher molecular weight (552.57 vs. 538.55 g/mol) and predicted boiling point (740.1°C vs. ~700°C, estimated) .
  • Applications : Methacrylates generally yield polymers with higher glass transition temperatures (Tg), making them suitable for rigid coatings, whereas acrylates offer flexibility .
Comparison with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
  • Molecular Weight : The lower molecular weight (326.34 g/mol) may improve solubility in organic solvents for processing .
Comparison with Bis-PTEA
  • Functional Groups: Bis-PTEA substitutes benzophenone with phenylthio groups, introducing sulfur atoms. This enhances thermal stability but reduces UV absorption .
  • Reactivity : Thioether groups can participate in radical scavenging, altering polymerization kinetics compared to hydroxyl-containing analogs .
Comparison with 2-Phenylethyl Acrylate
  • Complexity: The simpler phenyl group lacks UV-blocking benzophenone moieties, limiting use to non-UV applications like hydrophobic coatings .

Performance in Polymer Systems

  • UV Absorption: The benzophenone groups in this compound enable strong UV absorption (λmax ~300–350 nm), critical for photostable materials .
  • Crosslinking Potential: The dual hydroxyl groups facilitate hydrogen bonding, enhancing adhesion in coatings but may require stabilization against oxidation .

Research Findings and Industrial Relevance

  • Polymer Compatibility: Studies show that acrylates with benzophenone groups exhibit superior compatibility with polyurethanes and polyesters compared to sulfur-containing analogs like Bis-PTEA .
  • Synthetic Challenges: The multi-step synthesis of this compound (vs. simpler acrylates) increases production costs, limiting its use to high-value applications .

Biological Activity

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate (CAS 103637-50-9) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antioxidant and antimicrobial research. This article explores its biological activity based on various studies, highlighting significant findings, case studies, and relevant data.

  • Molecular Formula : C32H26O8
  • Molecular Weight : 538.54 g/mol
  • Purity : 95% .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress associated with various diseases. The compound has been evaluated using several assays:

  • DPPH Scavenging Activity : The ability of the compound to scavenge DPPH radicals was assessed, yielding IC50 values ranging from 0.13 to 22.87 mg/L, indicating significant antioxidant potential .
  • ABTS Assay : Similar evaluations revealed that this compound exhibited strong radical scavenging activity, with results comparable to established antioxidants like vitamin C .

Summary of Antioxidant Activity Results

Assay TypeIC50 Range (mg/L)Reference
DPPH0.13 - 22.87
ABTSNot specified

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against various strains of bacteria. The results indicate promising antibacterial properties:

  • Gram-positive and Gram-negative Bacteria : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effective inhibition .

Summary of Antimicrobial Activity Results

Bacterial StrainMIC (µg/L)Reference
Staphylococcus aureusVaries
Escherichia coliVaries

Case Studies and Research Findings

  • Study on Antioxidant and Antibacterial Properties :
    • A comprehensive study evaluated several derivatives of similar compounds, finding that those with hydroxyl substitutions exhibited enhanced antioxidant and antibacterial properties. This suggests structural modifications can significantly influence biological activity .
  • Mechanism of Action :
    • Research indicates that the compound may inhibit lipid peroxidation and reactive oxygen species (ROS) generation in biological systems, which are critical pathways in the development of oxidative stress-related diseases .
  • Potential Applications :
    • Given its dual activity as an antioxidant and antimicrobial agent, this compound holds potential for development in pharmaceuticals aimed at treating conditions related to oxidative stress and bacterial infections.

Q & A

Basic: What are the standard synthetic routes for 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate?

Answer:
The synthesis typically involves multi-step esterification and coupling reactions. A common approach includes:

  • Step 1: Reacting 4-benzoyl-3-hydroxyphenol with a propyl acrylate derivative under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the bis-aryl ether intermediate .
  • Step 2: Introducing the acrylate moiety via nucleophilic substitution or ester exchange, often catalyzed by acidic or basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Validation: Monitor reaction progress via TLC or HPLC, with final purification by column chromatography using gradients of ethyl acetate/hexane .

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural confirmation?

Answer:
Discrepancies often arise from residual solvents, tautomerism, or impurities. Methodological strategies include:

  • Multi-spectral correlation: Cross-validate NMR (¹H/¹³C), FTIR (for carbonyl groups at ~1700 cm⁻¹), and high-resolution MS to confirm molecular weight and functional groups .
  • Advanced techniques: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and acrylate double bonds .
  • Theoretical frameworks: Apply computational chemistry (e.g., DFT simulations) to predict NMR shifts and compare with experimental data, ensuring alignment with the quadripolar model’s technical and theoretical poles .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:
Key techniques include:

  • UV-Vis spectroscopy: Identify π→π* transitions in benzophenone groups (λmax ~250–300 nm) .
  • FTIR: Confirm ester carbonyl (C=O, ~1720 cm⁻¹) and phenolic -OH (~3400 cm⁻¹) stretches .
  • ¹H/¹³C NMR: Assign peaks for acrylate protons (δ 5.8–6.5 ppm) and benzoyl aromatic protons (δ 7.5–8.0 ppm) .
  • Mass spectrometry: Use HRMS (ESI or EI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can photodegradation be minimized during UV-driven applications (e.g., photopolymerization)?

Answer:
Photostability challenges stem from the benzophenone moiety’s UV sensitivity. Mitigation strategies:

  • Additive screening: Incorporate stabilizers like hindered amine light stabilizers (HALS) or UV absorbers (e.g., Tinuvin) at 0.1–1 wt% .
  • Oxygen exclusion: Conduct reactions under nitrogen to suppress radical-mediated degradation .
  • Kinetic studies: Use real-time FTIR or photo-DSC to optimize UV dose and initiator concentration, balancing crosslinking efficiency and stability .

Basic: What solvent systems are suitable for solubility and reactivity studies?

Answer:
Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic and ester groups. For reactivity:

  • Esterification: Use DMF with K₂CO₃ for nucleophilic substitution .
  • Photoreactions: Employ THF or acetonitrile for homogeneous UV exposure .
  • Precipitation: Switch to methanol/water mixtures for purification, leveraging solubility differences .

Advanced: How do steric and electronic effects influence regioselectivity in derivative synthesis?

Answer:
The bulky benzoyl groups and acrylate chain create steric hindrance, directing reactions to less hindered sites. Methodological approaches:

  • Computational modeling: Use Gaussian or ORCA to map electrostatic potential surfaces and predict reactive sites .
  • Experimental probes: Compare reaction outcomes with/without steric modifiers (e.g., tert-butyl groups) to isolate electronic vs. steric contributions .
  • Kinetic isotope effects: Study deuterated analogs to elucidate transition-state geometry .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent thermal/photo degradation .
  • Humidity control: Use desiccants (silica gel) to avoid hydrolysis of acrylate esters .
  • Purity monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced: How can crosslinking efficiency be quantified in polymer networks?

Answer:

  • Swelling tests: Measure equilibrium swelling ratio in THF to calculate crosslink density using the Flory-Rehner equation .
  • Rheology: Track storage modulus (G’) via dynamic mechanical analysis (DMA) to assess network formation .
  • Solid-state NMR: Probe mobility changes in acrylate protons to map crosslink distribution .

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